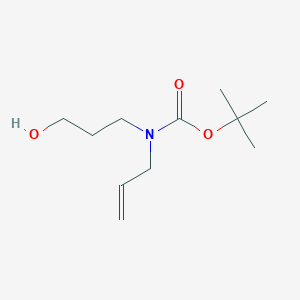
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- is an organic compound with the molecular formula C12H10ClNO It is a derivative of benzenamine, where the amino group is substituted with a 4-chlorophenoxy group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- typically involves a multi-step process. One common method starts with the reaction of 4-chlorophenol with potassium hydroxide to form the phenoxy ion. This ion then reacts with a nitro compound to form a nitroether. The nitroether is subsequently reduced to form the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-(4-chlorophenoxy)-: Similar in structure but lacks the hydroxy group.
4-Chlorodiphenyl ether: Contains a similar phenoxy group but differs in the substitution pattern.
4-(4-Chlorophenoxy)benzoic acid: Similar phenoxy group but with a carboxylic acid functional group.
Uniqueness
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- is unique due to the presence of both the hydroxy and phenoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
99226-41-2 |
|---|---|
Molekularformel |
C12H10ClNO2 |
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
N-[4-(4-chlorophenoxy)phenyl]hydroxylamine |
InChI |
InChI=1S/C12H10ClNO2/c13-9-1-5-11(6-2-9)16-12-7-3-10(14-15)4-8-12/h1-8,14-15H |
InChI-Schlüssel |
CGCJSDNDEISBPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NO)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


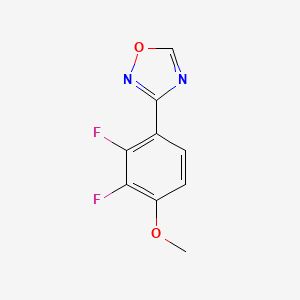

![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)

![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12441230.png)
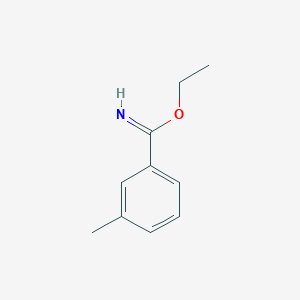

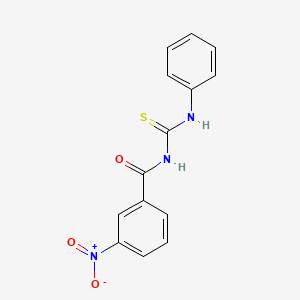
![{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
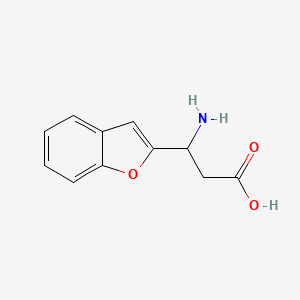
![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)
